17-Methyloctadecanoic acid
Overview
Description
17-Methyloctadecanoic acid, also known as 17-methylstearic acid, is a branched-chain saturated fatty acid. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached at the 17th carbon position. This compound is typically a solid at room temperature and has a waxy appearance with a distinct odor .
Mechanism of Action
Target of Action
17-Methyloctadecanoic acid, also known as isononadecanoic acid or 17-methylstearate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Biochemical Pathways
This compound is a methyl-branched fatty acid that has been found in mouse meibomian glands, C. cornucopioides mushrooms, and Phytobacter species . It is also found in the aerial parts of C. ladanifer, where its concentration varies seasonally
Biochemical Analysis
Biochemical Properties
17-Methyloctadecanoic acid plays a significant role in various biochemical reactions. As a long-chain fatty acid, it is involved in the formation of complex lipids and triglycerides. The enzymes that interact with this compound include acyl-CoA synthetase, which activates the fatty acid by converting it into its CoA derivative. This activated form can then participate in β-oxidation or be incorporated into phospholipids and triglycerides. Additionally, this compound can interact with proteins involved in lipid metabolism, such as fatty acid-binding proteins, which facilitate its transport within the cell .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It can bind to and activate PPARs, leading to changes in gene expression. Additionally, this compound can inhibit the activity of enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase, thereby reducing the production of fatty acids. These interactions result in a shift towards increased fatty acid oxidation and decreased lipid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. Over time, this compound can undergo degradation, leading to the formation of shorter-chain fatty acids and other metabolites. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve lipid metabolism. At high doses, this compound can lead to toxic effects, including liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit significant changes in lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. It is activated by acyl-CoA synthetase to form its CoA derivative, which can then enter the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA can be further utilized in the citric acid cycle to generate energy. Additionally, this compound can be incorporated into phospholipids and triglycerides, contributing to the formation of cellular membranes and energy storage molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by fatty acid-binding proteins and other lipid transporters. These proteins facilitate the movement of this compound to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it can participate in metabolic processes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria, where it participates in β-oxidation, or the endoplasmic reticulum, where it is involved in lipid synthesis. The activity and function of this compound can be modulated by its localization within these compartments, affecting its role in cellular metabolism and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-methyloctadecanoic acid can be achieved through several methods. One common approach involves the oxidation of long-chain alkenes to form the corresponding ketones, followed by diazotization and reduction reactions to yield the desired product . Another method involves the reaction of monoesters of succinic acid with thionyl chloride to form acid chlorides, which are then treated with diethylcadmium to produce the corresponding keto-esters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 17-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the fatty acid into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the acid into its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, followed by reactions with alcohols or amines to form esters or amides
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
17-Methyloctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the analysis of iso-fatty acids found in lipids and triglycerides.
Biology: The compound is studied for its role in biological membranes and its effects on membrane fluidity and function.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on lipid metabolism and its role in various metabolic disorders.
Industry: It is used in the production of lubricants, coatings, dyes, paints, resins, and plastics
Comparison with Similar Compounds
Octadecanoic acid (stearic acid): A straight-chain saturated fatty acid without the methyl group at the 17th position.
16-Methyloctadecanoic acid: A similar branched-chain fatty acid with the methyl group at the 16th position.
18-Methyloctadecanoic acid: Another branched-chain fatty acid with the methyl group at the 18th position
Uniqueness: 17-Methyloctadecanoic acid is unique due to the specific position of the methyl group, which influences its physical and chemical properties. This positional isomerism can lead to differences in melting points, solubility, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
17-methyloctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXGSGCWODRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181695 | |
Record name | Octadecanoic acid, 17-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-59-6 | |
Record name | 17-Methyloctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Methyloctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 17-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-Methylstearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17-METHYLOCTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17-Methyloctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 17-methyloctadecanoic acid?
A: this compound has been identified in the seed kernels of Annona squamosa Linn., commonly known as custard apple. [] This compound was also found in the phospholipids of the Caribbean sponge Smenospongia aurea. []
Q2: What is the fatty acid profile of Annona squamosa seed kernels and what is the significance of this compound in this context?
A: Annona squamosa seed kernels contain approximately 22.2% crude fatty oil by dry weight. [] The predominant fatty acids are oleic acid (47.4%), linoleic acid (22.9%), stearic acid (13.6%), and palmitic acid (12.1%). While this compound is a minor component (0.1%), its presence contributes to the overall diversity of fatty acids in this plant. [] This finding is particularly interesting as it was previously unreported in the oil of A. squamosa. []
Q3: What is the significance of finding this compound in the sponge Smenospongia aurea?
A: The discovery of this compound in Smenospongia aurea is noteworthy as it is part of a group of novel branched α-hydroxy fatty acids associated with phosphatidylethanolamine in this organism. [] This finding suggests a potential role for these unique fatty acids in the sponge's cellular structure and function.
Q4: Are there any known methods for synthesizing this compound?
A: While the provided research articles focus on the natural occurrence and characterization of this compound, there is prior research on the synthesis of this compound. [] Further investigation into this specific research is recommended for a comprehensive understanding of the synthetic pathways.
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